molecular formula C31H20FN3O B11103019 (2R,3S,12aR)-2-(2-fluorophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile

(2R,3S,12aR)-2-(2-fluorophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile

Cat. No.: B11103019
M. Wt: 469.5 g/mol
InChI Key: KSXCJDGUBNRPFT-NLDZOOGBSA-N
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Description

The compound (2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyl group, a fluorophenyl group, and a dihydrobenzo-pyrroloquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydrobenzo-pyrroloquinoline core: This can be achieved through a series of cyclization reactions.

    Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation.

    Addition of the fluorophenyl group: This can be done using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

(2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules, including proteins and nucleic acids. Its fluorophenyl group can enhance binding affinity and specificity in biological assays.

Medicine

In medicine, the compound’s potential as a therapeutic agent is of interest. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and fluorophenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The dihydrobenzo-pyrroloquinoline core may interact with specific active sites, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2{R},3{S},12A{R})-3-BENZOYL-2-(2-CHLOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE
  • (2{R},3{S},12A{R})-3-BENZOYL-2-(2-BROMOPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE

Uniqueness

The presence of the fluorophenyl group in (2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C31H20FN3O

Molecular Weight

469.5 g/mol

IUPAC Name

(2R,3S,12aR)-3-benzoyl-2-(2-fluorophenyl)-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile

InChI

InChI=1S/C31H20FN3O/c32-25-13-7-6-12-24(25)28-29(30(36)21-9-2-1-3-10-21)35-26-16-14-20-8-4-5-11-22(20)23(26)15-17-27(35)31(28,18-33)19-34/h1-17,27-29H/t27-,28-,29+/m1/s1

InChI Key

KSXCJDGUBNRPFT-NLDZOOGBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C5=CC=CC=C5C=C4)(C#N)C#N)C6=CC=CC=C6F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)(C#N)C#N)C6=CC=CC=C6F

Origin of Product

United States

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